2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide
Description
The compound 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide is a hybrid molecule featuring a 1,2,4-triazole ring linked via a thioether bridge to a tetrahydroquinazolinone-acetamide moiety. Its structural complexity arises from:
- 1,2,4-Triazole core: Substituted with an allyl group at position 4 and a phenyl group at position 5, which may enhance lipophilicity and π-π stacking interactions.
- Thioacetamide linker: The sulfur atom in the thioether bridge can participate in hydrogen bonding or redox interactions.
This compound’s design suggests applications in drug development, particularly targeting enzymes or receptors where triazole and quinazolinone pharmacophores are active.
Properties
IUPAC Name |
N-(5-oxo-7-phenyl-7,8-dihydro-6H-quinazolin-2-yl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O2S/c1-2-13-33-25(19-11-7-4-8-12-19)31-32-27(33)36-17-24(35)30-26-28-16-21-22(29-26)14-20(15-23(21)34)18-9-5-3-6-10-18/h2-12,16,20H,1,13-15,17H2,(H,28,29,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBSAKJQITWUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and quinazoline intermediates, followed by their coupling through a thiol-ether linkage. Common reagents used in these reactions include allyl bromide, phenylhydrazine, and various catalysts to facilitate the formation of the triazole ring and the quinazoline core. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential effectiveness against various bacterial and fungal strains. Studies have shown that similar compounds can inhibit the growth of pathogens, making them candidates for antibiotic development .
-
Anticancer Properties
- Compounds containing triazole and quinazoline structures have been reported to possess anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Preliminary studies on related compounds suggest that this specific structure may also induce apoptosis in cancer cells .
- Anti-inflammatory Effects
Case Studies
Several studies have explored the application of similar compounds:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared in Table 1 , highlighting substituent variations and their implications:
Key Observations :
- Allyl vs.
- Quinazolinone vs. Hydrazides/Carboxylic Acids: The tetrahydroquinazolinone moiety likely enhances metabolic stability compared to hydrazide derivatives () but may reduce solubility relative to carboxylic acid analogs ().
Physicochemical and Pharmacokinetic Properties
Table 2 summarizes critical physicochemical parameters inferred from structural analogs:
| Property | Target Compound | 2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides | N-R-2-(5-(5-methylpyrazole)-4-phenyl-triazole)acetamides |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8 | ~2.2–3.0 |
| Water Solubility | Low (quinazolinone hydrophobicity) | Moderate (hydrazide polarity) | High (polar R groups) |
| Metabolic Stability | High (quinazolinone rigidity) | Moderate | Variable (depends on R) |
- The target compound’s higher logP (predicted) suggests superior membrane permeability but may require formulation optimization for bioavailability .
- The morpholinomethylene-substituted analogs () demonstrate that polar groups can mitigate solubility challenges, a strategy applicable to future derivatives of the target compound.
Biological Activity
The compound 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide represents a novel class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activities associated with this compound, focusing on its pharmacological properties and therapeutic potential.
Structural Overview
The compound features a complex structure incorporating a triazole ring and a tetrahydroquinazoline moiety. The presence of the triazole group is significant as it is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Pharmacological Activities
-
Antimicrobial Activity :
- Triazole derivatives are widely recognized for their antifungal properties. The specific compound under investigation has shown promising results in preliminary studies against various fungal strains. For instance, studies have indicated that triazole-based compounds can inhibit the growth of pathogenic fungi such as Candida albicans and Aspergillus fumigatus .
-
Anticancer Properties :
- Research has demonstrated that triazole derivatives possess cytotoxic effects against several cancer cell lines. For instance, compounds similar to the one have been evaluated for their ability to induce apoptosis in cancer cells. In vitro studies have reported IC50 values indicating moderate to high efficacy against human breast cancer cell lines .
-
Anticonvulsant Effects :
- The triazole nucleus has been linked to anticonvulsant activity. Compounds with similar structures have been shown to interact with voltage-gated sodium channels and GABA receptors, leading to anticonvulsant effects in animal models . Detailed pharmacological assessments revealed that certain derivatives exhibited significant protective indices in seizure models.
Study 1: Anticancer Activity Assessment
A study conducted by Srivastava et al. evaluated the anticancer potential of various triazole derivatives. Among these, a compound structurally related to This compound demonstrated an IC50 value of 27.3 μM against T47D breast cancer cells . The mechanism was attributed to the induction of cell cycle arrest and apoptosis.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of triazoles were screened against E. coli and S. aureus. The compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
